

Tos-PEG9-Boc structure and molecular weight

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Compound of Interest		
Compound Name:	Tos-PEG9-Boc	
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An In-depth Technical Guide to Tos-PEG9-Boc

For professionals engaged in advanced biochemical research and pharmaceutical development, understanding the precise characteristics of chemical tools is paramount. This document provides a detailed overview of **Tos-PEG9-Boc**, a bifunctional molecule increasingly utilized in innovative therapeutic strategies.

Core Molecular Structure and Properties

Tos-PEG9-Boc, chemically known as Tos-PEG9-t-butyl ester, is a heterobifunctional linker. Its structure is defined by three key components: a tosyl (Tos) group, a polyethylene glycol (PEG) chain of nine repeating ethylene oxide units, and a tert-butyloxycarbonyl (Boc) protected functional group. The extended PEG chain enhances the molecule's solubility and pharmacokinetic properties, making it a valuable component in complex molecular assemblies.

The structural representation of **Tos-PEG9-Boc** is as follows:

Chemical Structure of Tos-PEG9-Boc

Tosyl Group

CH3-C6H4-SO2
O-(CH2CH2O)9
CH2CH2-C(=O)O-C(CH3)3



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Chemical Structure of Tos-PEG9-Boc

Quantitative Data Summary

The key physicochemical properties of **Tos-PEG9-Boc** are summarized in the table below. For comparative purposes, data for other common PEG-based linkers are also included.

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Tos-PEG9-Boc	1345337-28-1[1][2][3]	C30H52O13S[1][2]	652.79[1][2][4]
Acid-PEG9-t-butyl ester		C26H50O13	570.7
Amino-dPEG®4-t- butyl ester	581065-95-4	C15H31NO6	321.41

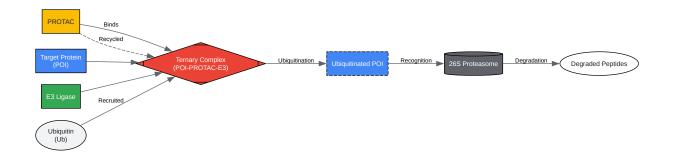
Role in PROTAC Drug Development

PEG-based linkers like **Tos-PEG9-Boc** are integral to the development of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are innovative heterobifunctional molecules designed to eliminate specific disease-causing proteins from cells by hijacking the body's own ubiquitin-proteasome system.[6][7]

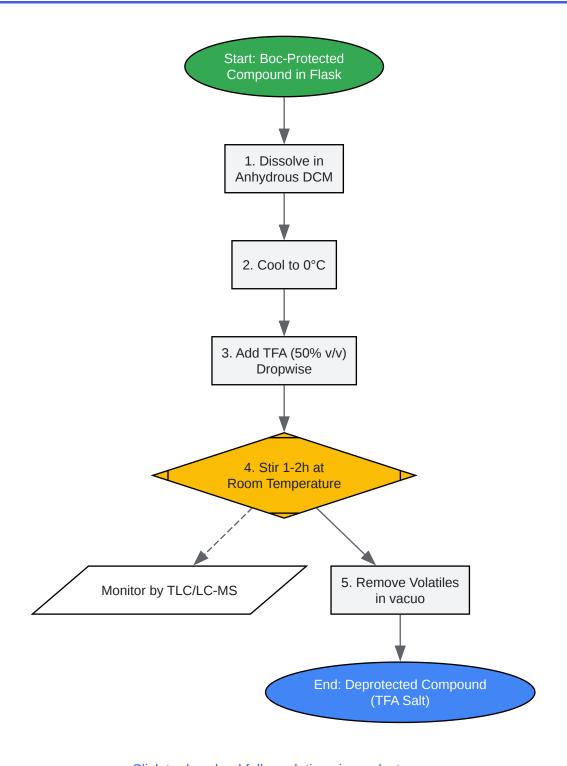
A PROTAC molecule consists of two active ligands connected by a chemical linker.[8][9] One ligand binds to the target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. The linker, such as **Tos-PEG9-Boc**, bridges these two components, facilitating the formation of a ternary complex between the target protein and the E3 ligase.[7][10] This proximity induces the E3 ligase to tag the target protein with ubiquitin chains, marking it for degradation by the 26S proteasome.[6][8] The PROTAC molecule is then released and can act catalytically to degrade multiple target protein molecules.[8]

The workflow of PROTAC-mediated protein degradation is illustrated below.









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